2-Fluoropyrimidin-5-ol
Description
2-Fluoropyrimidin-5-ol is a fluorinated pyrimidine derivative with the molecular formula C₄H₃FN₂O and a molecular weight of 114.08 g/mol (calculated). It features a hydroxyl group at position 5 and a fluorine atom at position 2 on the pyrimidine ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-fluoropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGYUTVDIMQTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidin-5-ol typically involves the fluorination of pyrimidine derivatives. One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate, forming 5-fluoro-2-amino pyrimidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate and various amines are commonly used reagents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
5-Fluoro-2-amino pyrimidines: Formed via nucleophilic substitution.
Oxides and Amines: Resulting from oxidation and reduction reactions, respectively.
Scientific Research Applications
2-Fluoropyrimidin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoropyrimidin-5-ol involves its interaction with biological molecules, particularly nucleic acids and enzymes. The fluorine atom’s high electronegativity and small size allow it to form strong bonds with target molecules, disrupting their normal function. For example, fluoropyrimidines like this compound can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
2-Aminopyrimidin-5-ol
- Molecular Formula : C₄H₅N₃O
- Molecular Weight : 123.10 g/mol
- Key Differences: The fluorine at position 2 in 2-fluoropyrimidin-5-ol is replaced by an amino (-NH₂) group. Applications: Likely used as a building block in nucleoside analogs or kinase inhibitors due to its hydrogen-bonding capacity .
2-(Furan-2-yl)pyrimidin-5-ol
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.15 g/mol
- Key Differences: A furan ring is appended to the pyrimidine core, significantly increasing lipophilicity and molecular weight. Applications: Potential use in materials science or as a ligand in metal-organic frameworks due to its extended conjugation .
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol
- Molecular Formula : C₅H₅ClN₂OS
- Molecular Weight : 160.17 g/mol
- Key Differences: Chlorine at position 4 and a methylthio (-SMe) group at position 2 replace the fluorine and hydroxyl groups in this compound. The methylthio group increases hydrophobicity and may alter redox properties. Melting Point: 241–243°C, higher than typical pyrimidinols due to increased molecular symmetry and packing efficiency .
5-(Trifluoromethyl)pyridin-2-ol
- Molecular Formula: C₆H₄F₃NO
- Molecular Weight : 179.10 g/mol
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₄H₃FN₂O | 114.08 | -F (C2), -OH (C5) | Not reported | High electronegativity, moderate solubility |
| 2-Aminopyrimidin-5-ol | C₄H₅N₃O | 123.10 | -NH₂ (C2), -OH (C5) | Not reported | Enhanced solubility, basicity |
| 2-(Furan-2-yl)pyrimidin-5-ol | C₈H₆N₂O₂ | 162.15 | -Furan (C2), -OH (C5) | Not reported | Lipophilic, π-π stacking capability |
| 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol | C₅H₅ClN₂OS | 160.17 | -Cl (C4), -SMe (C2), -OH (C5) | 241–243 | High thermal stability |
| 5-(Trifluoromethyl)pyridin-2-ol | C₆H₄F₃NO | 179.10 | -CF₃ (C5), -OH (C2) | Not reported | Extreme electron withdrawal |
Research Implications
- Biological Activity: The furan-containing derivative (2-(furan-2-yl)pyrimidin-5-ol) may exhibit unique pharmacokinetics due to increased lipophilicity, whereas 2-aminopyrimidin-5-ol’s hydrogen-bonding capacity could favor target engagement in enzyme inhibition .
- Safety : While specific data for this compound are lacking, pyrimidine/pyridine derivatives generally require precautions against inhalation and skin contact, as seen in pyridin-2-ol safety protocols .
Biological Activity
2-Fluoropyrimidin-5-ol is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to well-known antimetabolites such as 5-fluorouracil (5-FU), which are widely used in oncology. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.
Target Enzymes
The primary target of this compound is thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. By inhibiting TYMS, this compound disrupts the production of thymidine, leading to impaired DNA replication and repair processes. This mechanism is similar to that of other fluoropyrimidines, where the incorporation of fluorine atoms into nucleic acids results in cytotoxic effects.
Mode of Action
The compound exerts its antitumor effects through several mechanisms:
- Inhibition of RNA Synthesis : this compound interferes with RNA synthesis, which is essential for protein production.
- Incorporation into DNA : The compound can be integrated into DNA strands, causing structural abnormalities and leading to DNA strand breaks.
- Cell Cycle Disruption : By affecting DNA synthesis, it can induce cell cycle arrest, particularly in the S-phase.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates erratic absorption when administered orally, which can lead to variable bioavailability. The compound undergoes metabolism primarily in the liver, where it may be converted into active metabolites that exert therapeutic effects. The distribution and excretion patterns remain under investigation but are crucial for understanding its clinical applicability.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.87 - 12.91 | 17.02 |
| MDA-MB-231 (Breast) | 1.75 - 9.46 | 11.73 |
These results indicate that this compound exhibits superior growth inhibition compared to 5-FU in certain contexts, suggesting its potential as a more effective therapeutic agent in some cancer types .
Case Studies
In a laboratory setting, the effects of varying dosages of this compound were evaluated in animal models. Results indicated that lower doses resulted in significant tumor regression without substantial toxicity, while higher doses led to increased side effects. This dosage-dependent response highlights the importance of optimizing treatment regimens for maximum efficacy with minimal adverse effects .
Biochemical Pathways
The biochemical pathways influenced by this compound primarily involve those related to nucleic acid metabolism and cellular signaling. By inhibiting key enzymes involved in these pathways, the compound alters cellular functions such as proliferation and apoptosis.
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